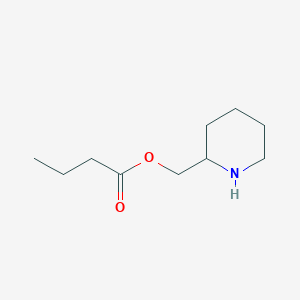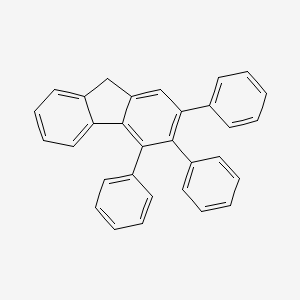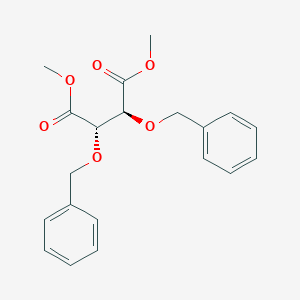
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its two benzyloxy groups attached to a butanedioate backbone, making it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate typically involves the protection of hydroxyl groups followed by esterification. One common method starts with the protection of the hydroxyl groups using benzyl bromide in the presence of a base such as sodium hydride. The protected intermediate is then subjected to esterification using dimethyl sulfate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which enhance the efficiency and scalability of the synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reagents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating the binding of the compound to its target. This binding can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (2S,3R)-2,3-bis(benzyloxy)butanedioate: Differing in stereochemistry, this compound exhibits distinct reactivity and biological activity.
Dimethyl (2R,3R)-2,3-bis(benzyloxy)butanedioate: Another stereoisomer with unique properties and applications.
Dimethyl (2S,3S)-2,3-bis(methoxy)butanedioate: Similar structure but with methoxy groups instead of benzyloxy groups, leading to different chemical behavior.
Uniqueness
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate is unique due to its specific stereochemistry and the presence of benzyloxy groups, which confer distinct reactivity and biological properties. This makes it a valuable compound in the synthesis of stereochemically complex molecules and in the study of chiral interactions in biological systems.
Propiedades
Número CAS |
195874-05-6 |
|---|---|
Fórmula molecular |
C20H22O6 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
dimethyl (2S,3S)-2,3-bis(phenylmethoxy)butanedioate |
InChI |
InChI=1S/C20H22O6/c1-23-19(21)17(25-13-15-9-5-3-6-10-15)18(20(22)24-2)26-14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1 |
Clave InChI |
MOJIRNUPCQXAMZ-ROUUACIJSA-N |
SMILES isomérico |
COC(=O)[C@H]([C@@H](C(=O)OC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C(C(C(=O)OC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


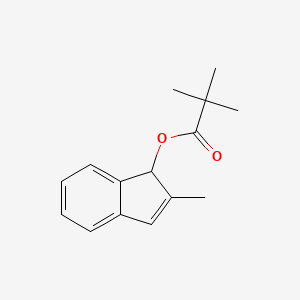
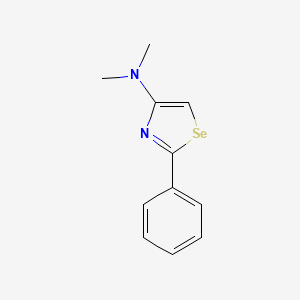
![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)
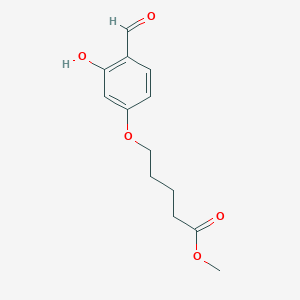
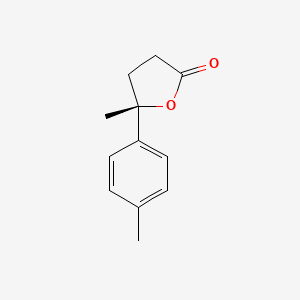
![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
propanedinitrile](/img/structure/B12583687.png)
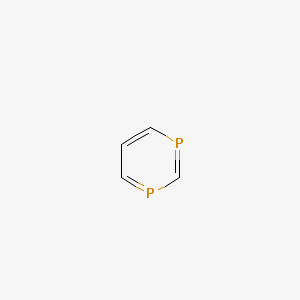

![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
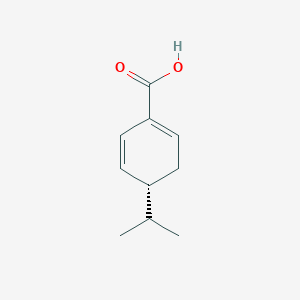
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
